molecular formula C15H17FN2OS B2999852 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide CAS No. 946326-75-6

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2999852
CAS No.: 946326-75-6
M. Wt: 292.37
InChI Key: DWSYWUWRMCOFTA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide is a benzamide derivative featuring a dimethylaminoethyl-thiophen-3-yl moiety and a para-fluorinated benzoyl group. This compound is structurally characterized by:

  • Aromatic backbone: The 4-fluorobenzamide core provides a planar aromatic system, facilitating π-π interactions in biological targets.
  • Dimethylaminoethyl side chain: This polar, basic group may improve solubility and influence pharmacokinetic properties, such as blood-brain barrier penetration.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2OS/c1-18(2)14(12-7-8-20-10-12)9-17-15(19)11-3-5-13(16)6-4-11/h3-8,10,14H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSYWUWRMCOFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16F N3OS, with a molecular weight of approximately 285.36 g/mol. The compound features a 4-fluorobenzamide moiety linked to a dimethylaminoethyl group that is further substituted with a thiophene ring. This structural complexity contributes to its unique pharmacological properties.

This compound exhibits several biological activities, primarily through its interaction with various biological targets:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases, which are critical in cell signaling pathways associated with cancer progression. For instance, studies have indicated that similar benzamide derivatives can effectively inhibit RET kinase activity, leading to reduced cell proliferation in cancer models .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and disruption of cellular signaling pathways .

Case Study 1: Anticancer Activity

In a study evaluating the efficacy of related benzamide compounds, researchers found that certain derivatives demonstrated significant inhibition of tumor growth in xenograft models. Notably, compounds structurally similar to this compound displayed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Case Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibition properties of benzamide derivatives. The results indicated that compounds with similar structural features effectively inhibited RET kinase activity, which is implicated in various cancers. The most potent inhibitors led to significant reductions in cell viability and induced apoptosis in cancer cell lines .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound and related compounds:

Compound NameBiological ActivityMechanismReference
This compoundAntitumorKinase inhibition
Benzamide Derivative ACytotoxicity against FaDu cellsApoptosis induction
Benzamide Derivative BRET kinase inhibitionCell signaling disruption

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzamide derivatives, focusing on molecular features, synthesis, and biological relevance.

Key Observations :

The piperazinyl-ethoxyethyl side chain in and confers high affinity for dopamine D3 receptors, a property absent in the dimethylaminoethyl analog due to the lack of a piperazine moiety .

Synthetic Yields :

  • Derivatives with complex side chains (e.g., piperazinyl-ethoxyethyl in ) exhibit lower yields (48%) compared to simpler analogs, likely due to multi-step purification requirements .

Structural Rigidity :

  • The dihydrothienylidene core in introduces conformational rigidity, which may enhance target selectivity but reduce synthetic accessibility .

Functional Group Diversity :

  • Sulfonamide derivatives () exhibit higher acidity (pKa ~10–12) compared to benzamides (pKa ~14–16), influencing ionization state and bioavailability .

Research Findings and Implications

  • Receptor Binding: Piperazine-containing analogs () demonstrate nanomolar affinity for D3 receptors, suggesting that the target compound’s dimethylamino group could be modified with piperazine to enhance CNS activity .
  • Solubility: The dimethylamino group in the target compound likely improves water solubility compared to non-polar substituents (e.g., trifluoromethyl in ), though experimental data are needed for confirmation .

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